molecular formula C16H25N3O2 B5152562 tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate

tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate

Cat. No. B5152562
M. Wt: 291.39 g/mol
InChI Key: FATIUBIUGZJMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of BTK, a protein kinase that plays a crucial role in the development and progression of various diseases. TAK-659 has shown promising results in the treatment of cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

TAK-659 inhibits BTK by binding to its active site, thereby blocking its activity. BTK is involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B cell activation, proliferation, and differentiation. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and physiological effects:
TAK-659 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activation of B cells, which leads to the suppression of the immune response. TAK-659 has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, TAK-659 has been found to reduce the production of inflammatory cytokines, which are involved in the development and progression of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a potent inhibitor of BTK and has shown promising results in the treatment of various diseases. TAK-659 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, TAK-659 has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain its concentration in vitro. Additionally, TAK-659 has poor solubility in water, which limits its use in aqueous solutions.

Future Directions

There are several future directions for the research on TAK-659. One direction is to study the efficacy of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its dosing and administration. Additionally, future research could focus on the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Finally, further studies could be conducted to explore the potential therapeutic applications of TAK-659 in other diseases.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of tert-butyl carbamate with 3-pyridinylmethylamine and 4-piperidone. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as DMF (N,N-dimethylformamide). The reaction is then followed by purification using column chromatography to obtain the pure compound.

properties

IUPAC Name

tert-butyl N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-9-19(10-7-14)12-13-5-4-8-17-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATIUBIUGZJMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.